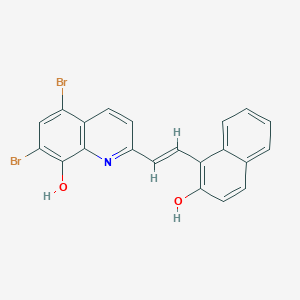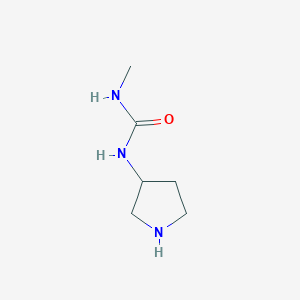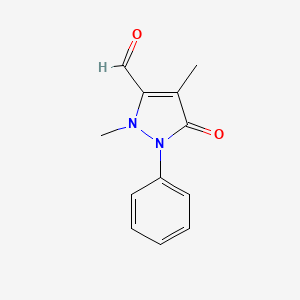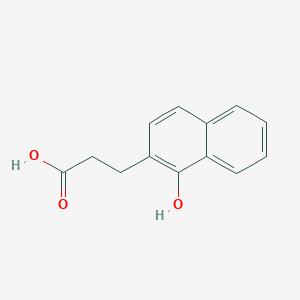
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride
Overview
Description
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. This compound is characterized by its benzazepine core, which is a bicyclic structure containing both a benzene ring and an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride typically involves the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through various methods, including intramolecular cyclization reactions.
Oxidation: The next step involves the oxidation of the benzazepine core to introduce the oxo group at the 1-position. Common oxidizing agents used include potassium permanganate or chromium trioxide.
Sulfonylation: The final step is the introduction of the sulfonyl chloride group at the 8-position. This is typically achieved by reacting the intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine, ethylamine) are used under basic conditions to replace the sulfonyl chloride group.
Reduction: Reducing agents like sodium borohydride are used in solvents such as ethanol or methanol under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate are used in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters are formed.
Reduction Products: The primary product is the corresponding alcohol, 1-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride.
Oxidation Products: Further oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting cardiovascular diseases, such as angiotensin-converting enzyme inhibitors.
Biological Studies: The compound is used in studies investigating the mechanisms of enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of receptor function. This interaction can alter the biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonate: Contains a sulfonate ester group.
1-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride: The oxo group is reduced to a hydroxyl group.
Uniqueness
1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is unique due to its combination of a benzazepine core with a sulfonyl chloride group, making it highly reactive and versatile for various chemical transformations. This reactivity is particularly useful in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUWIROSAYQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592509 | |
| Record name | 1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-54-6 | |
| Record name | 1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















